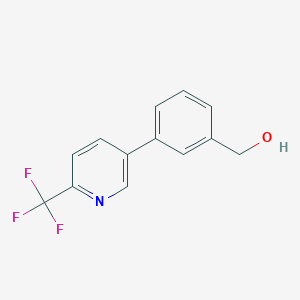

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F3NO |

|---|---|

Molecular Weight |

253.22 g/mol |

IUPAC Name |

[3-[6-(trifluoromethyl)pyridin-3-yl]phenyl]methanol |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-7,18H,8H2 |

InChI Key |

ZOYPQHVEMYYENC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method enables regioselective attachment of the phenyl group to the pyridine core.

Procedure :

-

Prepare 3-Bromo-6-(trifluoromethyl)pyridine : Synthesized via bromination of 6-(trifluoromethyl)pyridine using Pd catalysts or radical pathways.

-

Cross-Coupling with Phenylboronic Acid :

-

Ketone Reduction : Convert a phenyl ketone (e.g., (3-(6-TF-pyridin-3-yl)phenyl)ketone) to methanol using NaBH₄ or LiAlH₄.

Advantages : High regioselectivity, scalability.

Challenges : Requires expensive catalysts and ligands.

Reduction of Ketone Precursors

A direct method to introduce the hydroxymethyl group.

Procedure :

-

Synthesize (3-(6-TF-Pyridin-3-yl)phenyl)ketone :

-

Method : Friedel-Crafts acylation of phenyl rings with 6-TF-pyridin-3-yl acyl chloride.

-

-

Reduction :

Advantages : High yield, straightforward steps.

Limitations : Requires pure ketone precursors.

Substitution Reactions

Used to introduce the phenyl group via nucleophilic displacement.

Procedure :

-

Prepare 3-Chloro-6-(trifluoromethyl)pyridine :

-

Coupling with Phenol :

-

Ketone Reduction : As in Section 2.2.

Advantages : Cost-effective.

Drawbacks : Lower yields (~50%) due to steric hindrance.

Detailed Reaction Procedures

Table 1: Comparative Analysis of Synthetic Methods

Suzuki-Miyaura Cross-Coupling (Example)

Step 1 : Bromination of 6-TF-pyridine:

-

Reagents : Pd(OAc)₂, NBS, DMF, 80°C.

-

Product : 3-Bromo-6-TF-pyridine.

Step 2 : Coupling with Phenylboronic Acid:

-

Catalyst : Pd(OAc)₂/Xantphos (1:2 ratio).

-

Base : t-BuONa (2 equiv).

-

Solvent : Toluene.

-

Conditions : 110°C, 12 hours.

Step 3 : Reduction of Ketone to Methanol:

-

Reagents : LiAlH₄ (3 equiv), THF, 0°C → RT.

-

Workup : HCl quench, EtOAc extraction.

Reduction of Ketone Precursors (Example)

Step 1 : Synthesis of (3-(6-TF-Pyridin-3-yl)phenyl)ketone:

-

Reagents : 6-TF-pyridin-3-yl acyl chloride, AlCl₃, benzene.

-

Conditions : Reflux, 6 hours.

Substitution Reactions (Example)

Step 1 : Chlorination of 6-TF-pyridine:

-

Reagents : PCl₅, DMF, 60°C.

-

Product : 3-Chloro-6-TF-pyridine.

Step 2 : Coupling with Phenol:

-

Catalyst : CuI, 1,10-phenanthroline.

-

Conditions : DMF, 120°C, 24 hours.

Step 3 : Reduction to Methanol:

-

Reagents : LiAlH₄, THF, 0°C → RT.

Optimization Strategies and Challenges

Challenges in Pyridine Functionalization

Catalyst Selection

Data Tables

Table 2: Reaction Optimization for Suzuki Coupling

Chemical Reactions Analysis

Types of Reactions

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol exhibits several pharmacological effects, which can be categorized as follows:

- Antioxidant Activity : The hydroxymethyl and aromatic structures contribute to radical scavenging capabilities, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Similar pyridine derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases.

- Enzyme Inhibition : This compound may interact with specific enzymes, potentially leading to therapeutic applications in cancer and metabolic disorders. For instance, enzyme inhibition studies have shown promising results for compounds with similar structures.

Case Studies

- Antimicrobial Studies : Research has documented the antimicrobial efficacy of similar pyridine derivatives against strains such as Staphylococcus aureus and Candida albicans. These studies suggest that this compound may exhibit comparable or enhanced activity due to its unique structural features.

- Cancer Therapeutics : Investigations into enzyme inhibition have highlighted the potential of this compound in cancer treatment. For instance, compounds with similar trifluoromethyl-pyridine structures have shown promise as protein kinase inhibitors, which are crucial targets in cancer therapy .

- Antioxidant Activity : A study focusing on radical scavenging abilities indicated that compounds with hydroxymethyl groups can effectively reduce oxidative damage, supporting the potential use of this compound in formulations aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to improved efficacy. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

(6-(Trifluoromethyl)pyridin-3-yl)methanol

Structure : Simplifies the target compound by omitting the phenyl bridge.

Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 386704-04-7 | |

| Molecular Weight | 177.12 g/mol | |

| Hazard Profile | H301 (acute toxicity), H318 |

Comparison :

- Lipophilicity : The absence of the phenyl group reduces molecular weight and lipophilicity, likely decreasing membrane permeability compared to the target compound.

- Applications : Used as a building block for fluorinated ligands or catalysts, whereas the target compound’s phenyl extension may enhance binding to aromatic protein pockets .

(6-(Difluoromethoxy)pyridin-3-yl)methanol

Structure : Replaces -CF₃ with -OCF₂H.

Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 1375098-07-9 | |

| Molecular Weight | ~191 g/mol (calculated) |

Comparison :

3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate

Structure: Shares the trifluoromethylpyridinylphenyl core but includes an amide-linked propanoate ester. Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 393 g/mol | |

| HPLC Retention Time | 0.29 minutes (SQD-FA50) |

Comparison :

- Functionality : The ester and amide groups broaden its utility as a prodrug or protease inhibitor precursor, unlike the target compound’s simpler alcohol group.

- Stability: The ester linkage may confer pH-sensitive hydrolysis, whereas the target compound’s methanol group is more chemically stable .

(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol

Structure : Features a pyrrolidine ring and silyl-protected alcohol.

Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~382 g/mol (calculated) |

Comparison :

- Solubility : The pyrrolidine ring may enhance aqueous solubility compared to the target’s purely aromatic system .

Research Implications and Limitations

- Gaps : Direct comparative studies on the target compound’s biological activity or stability are absent in the evidence. Data are inferred from structural analogs.

- Safety: The target compound’s trifluoromethyl and methanol groups may pose hazards similar to those documented for (6-(Trifluoromethyl)pyridin-3-yl)methanol (e.g., H301 toxicity) .

Biological Activity

The compound (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is a complex organic molecule notable for its trifluoromethyl group, which significantly influences its biological activity. This article reviews the pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of this compound can be summarized as follows:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Pyridine Ring : Often associated with various pharmacological properties.

- Hydroxymethyl Group : Contributes to potential interactions with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties due to the presence of hydroxymethyl and aromatic systems. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems.

Antimicrobial Properties

Pyridine derivatives, including this compound, have shown efficacy against various bacterial and fungal strains. The compound's structural motifs may interact with microbial enzymes, leading to inhibition of growth .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in disease processes, such as cancer or metabolic disorders. Its interaction with target enzymes could lead to therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the trifluoromethyl group. Modifications in the position and type of substituents significantly affect the compound's potency:

| Substituent Position | Effect on Activity |

|---|---|

| Para-position | Increased potency |

| Ortho-position | Decreased potency |

| Meta-position | Moderate potency |

The introduction of lipophilic groups at the para-position has been shown to enhance activity, while polar substitutions tend to reduce it .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound showed significant growth inhibition in NCI-60 cancer cell line assays .

In Vivo Efficacy

In vivo studies using animal models have assessed the efficacy of related compounds in treating infections such as tuberculosis. A notable study reported that a structurally similar compound was administered at doses of 100 and 200 mg/kg without significant tolerability issues; however, it did not demonstrate efficacy compared to standard treatments .

Q & A

Q. What are the common synthetic routes for (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol?

A two-step approach is typically employed:

- Step 1 : Nucleophilic substitution using trifluoromethylpyridine derivatives (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents (e.g., KF in DMSO) to introduce fluorine or trifluoromethyl groups .

- Step 2 : Reduction of a carbonyl intermediate (e.g., a ketone or ester) using LiAlH₄ or NaBH₄ to yield the methanol moiety. For example, a 91% yield was achieved via acid-catalyzed hydrolysis (pH 3) followed by ethyl acetate/water extraction and silica gel chromatography .

- Key Purification : Hexane/ethyl acetate recrystallization or column chromatography is critical for isolating high-purity product .

Q. What analytical techniques validate the structure and purity of this compound?

- LCMS : Confirms molecular weight (e.g., m/z 393 [M+H]⁺ observed in trifluoromethylpyridine derivatives) .

- HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) ensures purity (>95%) .

- ¹H NMR : Characteristic shifts for the pyridinyl group (δ 7.8–8.5 ppm) and methanol proton (δ 4.5–5.0 ppm) are diagnostic .

- ESIMS : Used for high-resolution mass validation in related trifluoromethyl-containing analogs .

Advanced Research Questions

Q. How can synthesis be optimized when encountering low yields during the reduction step?

- Alternative Reducing Agents : Replace LiAlH₄ with milder agents like NaBH₄/CeCl₃ to mitigate over-reduction or side reactions .

- Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates, as seen in analogous pyridinylmethanol syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates, improving reaction homogeneity .

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

- Cross-Validation : Combine ¹H NMR, LCMS, and HPLC to confirm structural consistency. For example, LCMS can detect trace impurities (<2%) not visible in NMR .

- Isomer Analysis : Check for regioisomers (e.g., 5- vs. 6-trifluoromethyl substitution) via 2D NMR (COSY, HSQC) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry in ambiguous cases .

Q. What strategies integrate this compound into drug discovery pipelines?

- Pharmacophore Design : The trifluoromethyl-pyridine moiety enhances lipophilicity and target binding (e.g., kinase inhibitors), as seen in preclinical candidates with in vitro IC₅₀ values <100 nM .

- Coupling Reactions : Use HBTU/i-PrNEt-mediated amide coupling to link the methanol group to bioactive scaffolds (e.g., pyrrolidine-carboxamides) .

- Metabolic Stability : Fluorine substitution improves resistance to oxidative metabolism, as demonstrated in pharmacokinetic studies of related compounds .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

- Reagent Quality : Impurities in trifluoromethylpyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can reduce efficiency. Source batches with ≥98% purity .

- Workup Differences : Acidic workup (pH 3) minimizes side-product formation compared to neutral conditions .

- Scale Effects : Milligram-scale reactions may show higher yields (>90%) than industrial-scale processes due to better temperature control .

Methodological Tables

| Synthetic Step | Key Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination of Pyridine | KF, DMSO, 80°C, 12h | 85% | |

| Methanol Reduction | LiAlH₄, THF, 0°C→RT, 2h | 91% | |

| Amide Coupling | HBTU, i-PrNEt, DCM, RT, 24h | 78% |

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| LCMS | m/z 393 [M+H]⁺, ESI+ mode | |

| HPLC | C18 column, 0.1% TFA/ACN gradient | |

| ¹H NMR | 500 MHz, CDCl₃, δ 8.2 (pyridine-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.